
LH65.3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LH65.3 is an S. typhimurium infection inhibitor on the activity of DUSP3, DUSP11, and DUSP27.
Aplicaciones Científicas De Investigación
2. Antiproliferative and Antimetastasis Agent L651582 L651582 is a novel carboxyamide-amino-imidazole compound studied for its inhibitory effects on cancer proliferation, adhesion, and motility. It significantly inhibited autocrine motility factor-stimulated tumor cell motility and tumor cell adhesion, presenting itself as a novel anticancer agent (Kohn & Liotta, 1990).
3. Liver X Receptors in Cholesterol Transport Synthetic LXR agonists have shown to inhibit atherosclerosis progression by upregulating genes encoding ATP binding cassette transporters, promoting efflux of cholesterol, and aiding in biliary and fecal excretion of cholesterol (Naik et al., 2005).
4. 5‐HT3 Recognition Sites in the Gastrointestinal Tract Studies identified 5‐HT3 recognition sites in the rat gastrointestinal tract, which are relevant to the potential use of 5‐HT3 receptor ligands to modify secretory and contraction responses in the gastrointestinal system (Champaneria et al., 1992).
5. RANKL Inhibition in Langerhans Cell Histiocytosis Treatment RANKL expression within Langerhans Cell Histiocytosis (LCH) lesions was studied, showing potential for RANKL inhibition as a rational therapeutic approach (Makras et al., 2015).
6. Cyclopropanyldehydrocostunolide LJ in High Glucose-Induced Podocyte Injury Cyclopropanyldehydrocostunolide LJ was investigated for its effects on high glucose-induced podocyte injury, revealing its potential in attenuating such injuries by suppressing RANKL/RANK-mediated NF-κB and MAPK signaling pathways (Chen et al., 2016).
Propiedades
Número CAS |
1494676-74-2 |
|---|---|
Nombre del producto |
LH65.3 |
Fórmula molecular |
C21H20N2O5S |
Peso molecular |
412.46 |
Nombre IUPAC |
(Z)-3-(4-(tert-butyl)benzyl)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11- |
Clave InChI |
MJZOTNCBEWTGDG-WQRHYEAKSA-N |
SMILES |
O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(O)C([N+]([O-])=O)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LH65.3; LH-65.3; LH 65.3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



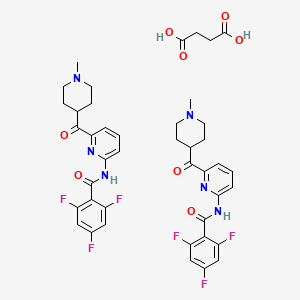
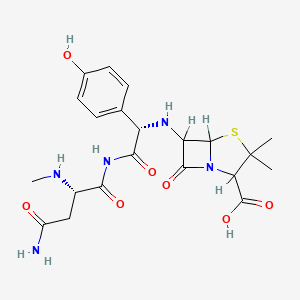
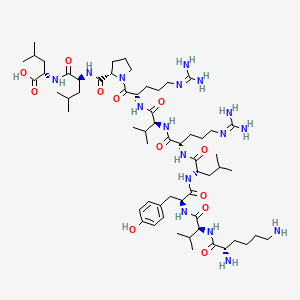

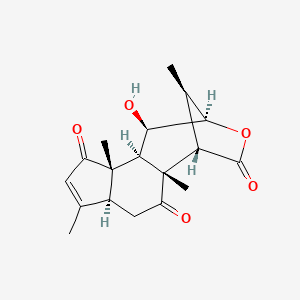
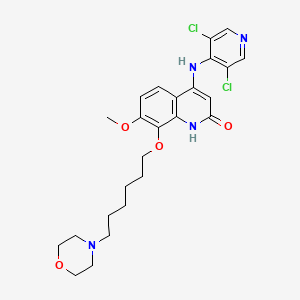
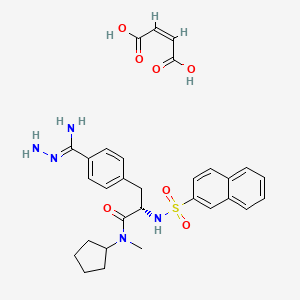
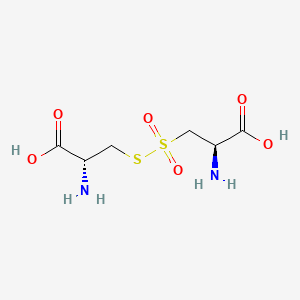
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)